(7R,9aS)-7-[(4-fluorophenoxy)methyl]-2-(5-fluoropyrimidin-2-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine
Overview
Description
CP-293019 is a potent and selective antagonist of the dopamine D4 receptor. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of psychotic disorders and attention deficit hyperactivity disorder (ADHD). The molecular formula of CP-293019 is C19H22F2N4O, and it has a molecular weight of 360.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP-293019 involves a series of chemical reactions, including the catalytic enantioselective Reissert reaction of pyridine derivatives. This reaction is facilitated by the use of Lewis acid-Lewis base bifunctional asymmetric catalysts containing aluminum as a Lewis acid and sulfoxides or phosphine sulfides as Lewis bases . The key steps in the synthesis include:
- Activation of TMSCN (trimethylsilyl cyanide) by sulfoxides or phosphine sulfides.
- Formation of a highly enantioselective bimetallic complex through internal coordination to aluminum.
- Catalytic enantioselective formal synthesis of CP-293019 .
Industrial Production Methods
Industrial production methods for CP-293019 are not extensively documented in the public domain. the synthesis likely involves scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
CP-293019 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of CP-293019 .
Scientific Research Applications
CP-293019 has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving dopamine D4 receptor antagonists.
Biology: Investigated for its effects on motor hyperactivity and its potential role in treating ADHD.
Industry: Utilized in the development of new drugs targeting the dopamine D4 receptor.
Mechanism of Action
CP-293019 exerts its effects by selectively antagonizing the dopamine D4 receptor. This receptor is involved in various neurological processes, including motor control and cognitive functions. By blocking the dopamine D4 receptor, CP-293019 can modulate dopamine signaling pathways, leading to potential therapeutic effects in conditions such as ADHD and psychotic disorders .
Comparison with Similar Compounds
Similar Compounds
U-101,387: Another selective dopamine D4 receptor antagonist.
L-745,870: A compound with similar antagonistic properties at the dopamine D4 receptor.
Uniqueness
CP-293019 is unique due to its high selectivity and potency as a dopamine D4 receptor antagonist. This selectivity reduces the likelihood of side effects associated with non-selective dopamine receptor antagonists, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C19H22F2N4O |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(7R,9aS)-7-[(4-fluorophenoxy)methyl]-2-(5-fluoropyrimidin-2-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine |
InChI |
InChI=1S/C19H22F2N4O/c20-15-2-5-18(6-3-15)26-13-14-1-4-17-12-25(8-7-24(17)11-14)19-22-9-16(21)10-23-19/h2-3,5-6,9-10,14,17H,1,4,7-8,11-13H2/t14-,17+/m1/s1 |
InChI Key |
QXWNESOGWFJDFR-PBHICJAKSA-N |
Isomeric SMILES |
C1C[C@H]2CN(CCN2C[C@@H]1COC3=CC=C(C=C3)F)C4=NC=C(C=N4)F |
SMILES |
C1CC2CN(CCN2CC1COC3=CC=C(C=C3)F)C4=NC=C(C=N4)F |
Canonical SMILES |
C1CC2CN(CCN2CC1COC3=CC=C(C=C3)F)C4=NC=C(C=N4)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(7R,9aS)-7-(4-fluorophenoxy)methyl-2-(5-fluoropyrimidin-2-yl)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido(1,2-a)pyrazine CP 293019 CP-293019 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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